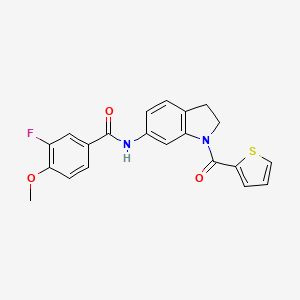![molecular formula C22H17FN2OS2 B2823474 2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2117746-40-2](/img/structure/B2823474.png)
2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as EFT-508, is a small molecule inhibitor of the tyrosine kinase enzymes, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER3. EFT-508 has shown potential as a therapeutic agent in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated significant efficacy against selected strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Notably, some derivatives showed higher antifungal activity than fluconazole against Candida fungus species, indicating their potential as novel antifungal agents (Kahveci et al., 2020). Additionally, the synthesis of 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and their solid-state fluorescence properties were investigated, highlighting their potential in material sciences for fluorescence applications (Yokota et al., 2012).
Chemical Properties and Reactions
Research into the chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has led to the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. These materials exhibit high refractive indices and small birefringences, making them suitable for applications in optoelectronics and as materials with good thermomechanical stabilities (Tapaswi et al., 2015). The preparation and reactions of some 2-arenecarbonylmethylthiopyrimidines have also been explored, contributing to the understanding of the reactivity and potential for synthesizing novel compounds with diverse applications (Hurst et al., 1988).
Potential Applications in Drug Development
The synthesis and evaluation of novel benzothiazole pyrimidine derivatives for antibacterial and antifungal activity have been conducted, with some compounds showing excellent in vitro activity. These findings suggest the potential for developing new antimicrobial agents based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives (Maddila et al., 2016). Furthermore, the exploration of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase highlights the potential of these compounds in antitumor and antibacterial therapies (Gangjee et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , and COX-2, an enzyme involved in inflammatory reactions .
Mode of Action
Similar compounds have shown inhibitory activity against cox-2 , which suggests that this compound may also interact with its targets to inhibit their activity.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to bacterial cell division and inflammation .
Pharmacokinetics
In silico adme and physicochemical properties of similar compounds have been calculated using software like swissadme , suggesting that similar methods could be used to determine the pharmacokinetics of this compound.
Result of Action
Similar compounds have demonstrated antimicrobial activity and analgesic activity , suggesting that this compound may have similar effects.
Action Environment
The synthesis of similar compounds has been performed under specific conditions , suggesting that the environment could play a role in the action of this compound.
Eigenschaften
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS2/c1-2-15-7-9-16(10-8-15)14-28-22-24-19-11-12-27-20(19)21(26)25(22)13-17-5-3-4-6-18(17)23/h2-12H,1,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUUGSUHAUMVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)
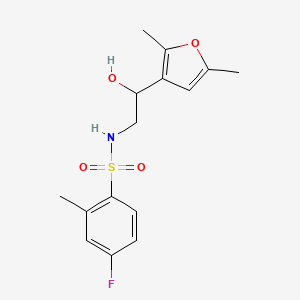
![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)
![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)
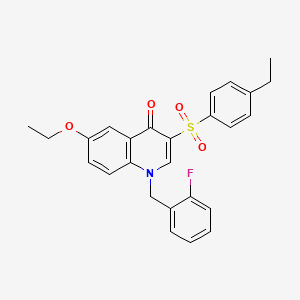
![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)
![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)
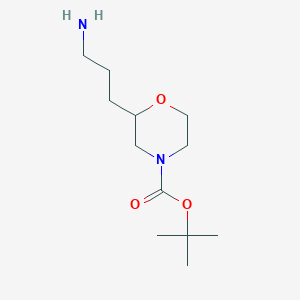
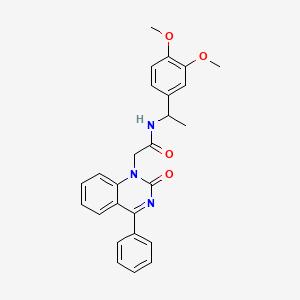
![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)
![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

